molecular formula C27H26ClN3O2S B12008480 2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-chlorophenyl)ethanone CAS No. 585553-89-5

2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-chlorophenyl)ethanone

Cat. No.: B12008480
CAS No.: 585553-89-5
M. Wt: 492.0 g/mol
InChI Key: ARSWPOPNHVHVQJ-UHFFFAOYSA-N
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Description

2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-chlorophenyl)ethanone is a complex organic compound with the molecular formula C27H26ClN3O2S and a molecular weight of 492.044 g/mol . This compound is characterized by the presence of a triazole ring, a sulfanyl group, and various substituted phenyl groups, making it a unique and versatile molecule in the field of organic chemistry.

Preparation Methods

The synthesis of 2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-chlorophenyl)ethanone typically involves multiple steps, including the formation of the triazole ring and the introduction of the sulfanyl group. The reaction conditions often require the use of specific reagents and catalysts to achieve the desired product. Industrial production methods may involve optimizing these conditions to increase yield and purity .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Scientific Research Applications

2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-chlorophenyl)ethanone has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The triazole ring and sulfanyl group play crucial roles in its biological activity, potentially interacting with enzymes or receptors in the body. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar compounds to 2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-chlorophenyl)ethanone include:

Properties

CAS No.

585553-89-5

Molecular Formula

C27H26ClN3O2S

Molecular Weight

492.0 g/mol

IUPAC Name

2-[[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-1-(4-chlorophenyl)ethanone

InChI

InChI=1S/C27H26ClN3O2S/c1-27(2,3)20-9-5-19(6-10-20)25-29-30-26(31(25)22-13-15-23(33-4)16-14-22)34-17-24(32)18-7-11-21(28)12-8-18/h5-16H,17H2,1-4H3

InChI Key

ARSWPOPNHVHVQJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=NN=C(N2C3=CC=C(C=C3)OC)SCC(=O)C4=CC=C(C=C4)Cl

Origin of Product

United States

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